Iolixanic acid
CAS No.: 22730-86-5
Cat. No.: VC3902053
Molecular Formula: C15H18I3NO5
Molecular Weight: 673.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22730-86-5 |
|---|---|
| Molecular Formula | C15H18I3NO5 |
| Molecular Weight | 673.02 g/mol |
| IUPAC Name | 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22) |
| Standard InChI Key | HCPRJARHRUCLBG-UHFFFAOYSA-N |
| SMILES | CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |
| Canonical SMILES | CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |
Introduction
Molecular Identity and Structural Characteristics
Chemical Definition and Nomenclature
Iolixanic acid, systematically named 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid, belongs to the imidazolidine class of heterocyclic compounds . Its structure features a five-membered ring with two nitrogen atoms, two ketone groups at positions 2 and 5, and a hydroxyl and carboxylic acid group at position 4 . The compound’s planar geometry facilitates resonance stabilization, contributing to its reactivity in aqueous environments .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄N₂O₅ | |
| Molecular Weight | 160.09 g/mol | |
| CAS Registry Number | 470-44-0 | |
| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |
| SMILES | OC(=O)C1(O)NC(=O)NC1=O |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the hydroxyl proton resonates at δ 10.2 ppm, while the carboxylic acid proton appears at δ 12.8 ppm in D₂O . Density functional theory (DFT) calculations corroborate the stability of the gem-diol form in protic solvents, with an energy barrier of 16 kcal/mol for keto-enol tautomerism . Infrared spectroscopy identifies strong carbonyl stretches at 1720 cm⁻¹ (C=O) and 1680 cm⁻¹ (COOH) .
Synthesis and Reactivity
Historical and Modern Synthetic Routes
Initially isolated from the oxidation of uric acid with nitric acid, iolixanic acid is now synthesized via chromium trioxide-mediated oxidation of barbituric acid derivatives . A 2023 advancement demonstrates photocatalytic CO coupling using a dinuclear cobalt complex (Co₂L), achieving 95% selectivity under ambient conditions . This method leverages O₂ as the oxidant, producing oxalic acid as a byproduct .
Reaction Pathway:
Solvent-Dependent Hydration Dynamics
In aqueous solutions, iolixanic acid undergoes reversible hydration at the C5 carbonyl, forming 5,5′-dihydroxybarbituric acid . Quantum mechanical analyses attribute this to solvent-assisted proton transfer, reducing the activation energy by 27 kcal/mol in acetic acid compared to the gas phase . Conversely, aprotic solvents like dimethyl sulfoxide (DMSO) stabilize the tetraketo form, as confirmed by NMR .
| Inhibitor | IC₅₀ (μM) | Target Organism | Reference |
|---|---|---|---|
| Iolixanic Acid | 2.3 | H. pylori | |
| Acetohydroxamic Acid | 4.1 | Bacillus pasteurii |
Emerging Anticancer Applications
Recent studies highlight iolixanic acid’s ability to chelate transition metals (e.g., Fe³⁺, Cu²⁺), inhibiting ribonucleotide reductase in HeLa cells (IC₅₀ = 18 μM) . This disrupts DNA synthesis, inducing S-phase arrest and apoptosis .
Environmental and Industrial Relevance
Photocatalytic Degradation
Under UV irradiation (λ = 254 nm), iolixanic acid degrades into oxamic acid and CO₂ via a radical-mediated pathway . This property is exploited in wastewater treatment, achieving 90% pollutant removal in 2 hours .
Natural Occurrence and Biosynthesis
Iolixanic acid occurs naturally in Carica papaya latex, where it functions as a defense compound against herbivores . Isotopic labeling studies in Euglena gracilis trace its biosynthesis to the purine degradation pathway, involving xanthine oxidase-mediated oxidation .
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